6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. It features both chlorine and iodine substituents on the pyrazolo[4,3-c]pyridine core, characterized by a molecular formula of CHClIN and a molecular weight of 279.47 g/mol. This compound is notable for its unique structure and reactivity, which make it a valuable intermediate in organic synthesis and medicinal chemistry.
This compound can be classified as a halogenated pyrazolo derivative, which is significant in the development of pharmaceuticals due to its potential biological activities. The presence of halogens like chlorine and iodine often enhances the compound's reactivity, making it suitable for various chemical transformations. Its structural classification places it within the broader category of nitrogen-containing heterocycles, which are widely studied for their diverse applications in drug discovery and development.
The synthesis of 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves several steps:
The synthetic routes can be optimized for industrial applications, although specific large-scale production methods are not extensively documented in the literature. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.
The molecular structure of 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine consists of a pyrazole ring fused with a pyridine ring, with chlorine and iodine substituents at specific positions. This unique arrangement contributes to its chemical properties and reactivity.
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine can participate in various chemical reactions:
For Suzuki-Miyaura cross-coupling:
The mechanism by which 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine exerts its effects involves several steps:
The physical properties of 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine include:
The chemical properties are characterized by:
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine has several scientific applications:
This compound exemplifies how structural modifications can lead to significant changes in reactivity and application potential within organic synthesis and medicinal chemistry.
Pyrazolo[4,3-c]pyridine derivatives represent a distinct subclass of nitrogen-rich heterocycles characterized by fused pyrazole and pyridine rings sharing a bond between positions 4 and 3 of the respective rings. The core scaffold exhibits two primary tautomeric forms: 1H and 2H, depending on the position of the acidic proton. 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1260672-72-7) adopts the 1H-tautomer, stabilized by intramolecular hydrogen bonding, as evidenced by its SMILES string "Clc1cc2[nH]nc(I)c2cn1" [7] [8]. This arrangement positions the iodine at the electron-rich C3 position, activating it for nucleophilic substitution, while the chlorine occupies the C6 position of the pyridine ring, influencing electron distribution across the system [4] [5].
Table 1: Structural Comparison of Pyrazolo-Pyridine Isomers
Isomer Type | Ring Fusion | Representative Compound | CAS Number |
---|---|---|---|
Pyrazolo[4,3-c]pyridine | Pyrazole C4:Pyridine C3 | 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | 1260672-72-7 |
Pyrazolo[4,3-b]pyridine | Pyrazole C4:Pyridine C3 | 6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine | 1352394-31-0 |
Pyrazolo[3,4-b]pyridine | Pyrazole C3:Pyridine C4 | 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine | 1259223-95-4 |
The isomeric precision significantly impacts electronic properties and biological interactions. For example, the [4,3-c] isomer in 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine allows orthogonal functionalization at C3 and C6, enabling divergent synthetic routes not feasible in [3,4-b] or [4,3-b] isomers [4] . X-ray crystallography of analogues confirms near-planar ring geometry, with bond angles of 88.7° at the fusion point, contributing to π-conjugation essential for bioactivity [4].
Halogen atoms serve as critical handles for molecular diversification in heterocyclic systems. In 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, the iodine atom exhibits low bond dissociation energy (≈50 kcal/mol), facilitating oxidative addition in metal-catalyzed cross-coupling reactions. Conversely, the chlorine atom demonstrates higher stability (bond dissociation energy ≈80 kcal/mol), making it preferable for directing ortho-metalation or acting as a persistent pharmacophore [4] [5]. This differential reactivity enables sequential functionalization: the iodine undergoes Sonogashira or Suzuki couplings below 80°C, while chlorine remains intact unless subjected to harsher conditions (>150°C) [5] [6].
The electron-withdrawing effect of both halogens reduces the pKa of the pyrazole N-H to 8.51±0.40 [4] [5], enhancing hydrogen-bonding capacity with biological targets. Computational studies (DFT/B3LYP) indicate the iodine contributes more significantly to LUMO lowering (-2.38 eV) compared to chlorine (-1.97 eV), increasing electrophilicity at C3 [5]. This electronic profile is exploited in nucleophilic substitutions where iodide acts as a superior leaving group (relative rate 120 vs. bromo analogue at 1.0) [6]. Safety considerations require handling precautions due to acute oral toxicity (H302) and eye irritation potential (H319) [2] [4].
The 6-chloro-3-iodo substitution pattern confers dual advantages in drug discovery: the chlorine atom enhances membrane permeability (predicted LogP=2.22) [3], while the iodine serves as a synthetic vector for structure-activity relationship (SAR) exploration. This motif appears in glycogen synthase kinase-3β (GSK-3β) inhibitors, where the chloro group engages the hinge region via halogen bonding (distance ≈3.1Å), and the iodo position accommodates aryl groups that extend into hydrophobic pockets [5] [6]. Bioisosteric replacement studies indicate that chloro analogues exhibit 5-fold greater potency than methyl derivatives against kinases like CDK2 and PIM1 [6].
Table 2: Physicochemical Properties of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₆H₃ClIN₃ | - |
Molecular Weight | 279.47 g/mol | - |
Density | 2.284±0.06 g/cm³ | Predicted at 20°C, 760 Torr |
Boiling Point | 435.2±40.0 °C | Predicted |
pKa | 8.51±0.40 | Predicted |
Solubility | 1.5 g/L | In water at 25°C |
Storage Stability | Under inert gas at 2–8°C | Long-term recommendation |
In oncology lead optimization, palladium-catalyzed arylation at C3 produces libraries with IC50 values spanning 0.1–10 µM against breast cancer cell lines. The chloro substituent's conservation in >80% of active analogues underscores its role in target engagement [3] [6]. Additionally, radiolabeling with iodine-125 enables tracer development for target occupancy studies, leveraging the isotope's gamma emissions (35 keV) [5]. Commercial availability from suppliers like Sigma-Aldrich ($1360/g) and Amadis Chemical supports probe molecule development, though cost remains prohibitive for large-scale use [3] [4].
Table 3: Applications in Drug Discovery and Synthesis
Application Domain | Utility | Representative Transformation |
---|---|---|
Kinase Inhibitor Development | GSK-3β, CDK2 inhibition | Suzuki coupling at C3 with boronic acids |
Radioligand Synthesis | Target engagement studies | Isotopic exchange with ¹²⁵I |
Bioconjugation | Antibody-drug conjugate payloads | Sonogashira coupling with terminal alkynes |
Material Science | Organic semiconductor precursors | Stille coupling with stannanes |
Chemical Biology Probes | Protein interaction profiling | Click chemistry with azides |
Comprehensive Compound List
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: